molecular formula C10H11N3O B2790338 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1519859-51-8

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2790338
CAS No.: 1519859-51-8
M. Wt: 189.218
InChI Key: URGWDEQVHMETIK-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is an organic compound with a unique structure that combines an aminophenyl group with an imidazole ring

Safety and Hazards

While specific safety and hazard information for “3-(3-Aminophenyl)-5-methyl-1H-imidazol-2-one” was not found, related compounds like (3-Aminophenyl)-urea monohydrochloride have safety data sheets available .

Future Directions

The future directions for related compounds are promising. For example, STRO-002, a novel homogeneous folate receptor alpha (FolRα) targeting antibody–drug conjugate (ADC), is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazole precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of an aminophenyl group with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-aminophenyl)-5-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-13(10(14)12-7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGWDEQVHMETIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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